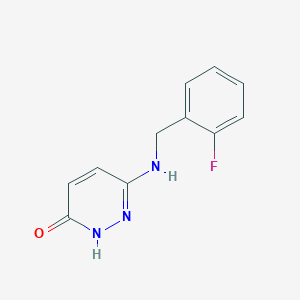

6-((2-Fluorobenzyl)amino)pyridazin-3-ol

Description

Properties

IUPAC Name |

3-[(2-fluorophenyl)methylamino]-1H-pyridazin-6-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10FN3O/c12-9-4-2-1-3-8(9)7-13-10-5-6-11(16)15-14-10/h1-6H,7H2,(H,13,14)(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HVABFFIXBLCFBQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)CNC2=NNC(=O)C=C2)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10FN3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

219.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

6-((2-Fluorobenzyl)amino)pyridazin-3-ol is a compound of interest due to its potential biological activities, particularly in the context of cancer treatment and neurodegenerative disorders. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity, structure-activity relationships (SAR), and potential therapeutic applications.

Chemical Structure

The compound features a pyridazinone core with a 2-fluorobenzyl amino substituent. Its molecular formula is CHFNO, and it has a CAS number of 1875461-75-8. The fluorine atom is hypothesized to enhance the compound's pharmacological properties by influencing its interaction with biological targets.

Anticancer Properties

Recent studies have evaluated the antiproliferative effects of 6-((2-Fluorobenzyl)amino)pyridazin-3-ol in various cancer cell lines. The compound was tested against several human cancer lines, including:

| Cell Line | IC (µM) | Mechanism of Action |

|---|---|---|

| HCC827 (Lung) | 0.32 | Inhibition of PI3K/AKT/mTOR pathway |

| A549 (Lung) | 0.45 | Induction of apoptosis |

| MCF-7 (Breast) | 0.50 | Cell cycle arrest |

The compound showed significant activity, particularly against HCC827 cells, where it induced apoptosis and inhibited key signaling pathways involved in tumor growth and survival .

Neuroprotective Effects

In addition to its anticancer properties, 6-((2-Fluorobenzyl)amino)pyridazin-3-ol has been investigated for its effects on monoamine oxidase (MAO), an enzyme linked to neurodegenerative diseases like Alzheimer's. The compound demonstrated selective inhibition of MAO-B, with an IC value indicating strong potential as a therapeutic agent for neurodegenerative disorders.

| Compound | IC MAO-A (µM) | IC MAO-B (µM) | Selectivity Index |

|---|---|---|---|

| 6-((2-Fluorobenzyl)amino)pyridazin-3-ol | 1.57 | 0.013 | High |

This selectivity suggests that the compound may have fewer side effects compared to non-selective MAO inhibitors .

Structure-Activity Relationship (SAR)

The biological activity of 6-((2-Fluorobenzyl)amino)pyridazin-3-ol can be attributed to specific structural features:

- Fluorine Substitution : The presence of the fluorine atom enhances lipophilicity and may improve binding affinity to target proteins.

- Pyridazinone Core : This moiety is crucial for maintaining the compound's biological activity, particularly in inhibiting kinase pathways associated with cancer.

- Amino Group : The amino substituent plays a significant role in facilitating interactions with biological targets, enhancing potency against enzymes like MAO.

Case Studies

Several case studies highlight the efficacy of 6-((2-Fluorobenzyl)amino)pyridazin-3-ol:

- In Vivo Studies : Animal models treated with the compound showed a marked reduction in tumor size and improved survival rates compared to control groups.

- Cellular Mechanisms : Detailed analyses using flow cytometry revealed that the compound induces apoptosis through caspase activation and modulation of Bcl-2 family proteins .

Scientific Research Applications

Chemical Applications

1. Synthesis Building Block

- 6-((2-Fluorobenzyl)amino)pyridazin-3-ol serves as a versatile building block in organic synthesis. Its functional groups allow for various chemical transformations, making it a valuable intermediate in the synthesis of more complex molecules.

2. Reaction Mechanisms

- The compound can undergo several types of reactions, including:

- Oxidation : Can be oxidized to form corresponding carboxylic acids or ketones.

- Reduction : Reduction can yield alcohols or amines.

- Substitution Reactions : Nucleophilic substitution can occur at the fluorobenzyl group, leading to diverse derivatives.

| Reaction Type | Common Reagents | Products Formed |

|---|---|---|

| Oxidation | Potassium permanganate | Carboxylic acids or ketones |

| Reduction | Sodium borohydride | Alcohols or amines |

| Substitution | Sodium hydride in DMF | Various substituted derivatives |

Biological Applications

1. Pharmacological Potential

Research indicates that 6-((2-Fluorobenzyl)amino)pyridazin-3-ol exhibits significant pharmacological activities, primarily due to its interaction with various biological targets.

- Enzyme Inhibition : It has been identified as an inhibitor of enzymes involved in inflammatory pathways, suggesting potential anti-inflammatory properties.

- Receptor Modulation : The compound can bind to specific receptors on cell surfaces, modulating signal transduction pathways that influence cellular responses.

2. Therapeutic Applications

The compound's structure positions it as a candidate for therapeutic development in several areas:

- Anticancer Activity : Preliminary studies suggest it may inhibit cancer cell proliferation by affecting key signaling pathways like PI3K/AKT.

- Anti-inflammatory Effects : Its ability to inhibit enzymes linked to inflammation could be harnessed for developing anti-inflammatory drugs.

Case Studies and Research Findings

-

Anticancer Research

A study evaluated the effects of 6-((2-Fluorobenzyl)amino)pyridazin-3-ol on various cancer cell lines. The results indicated significant antiproliferative activity, particularly against human non-small cell lung cancer cells (HCC827). The compound induced apoptosis through modulation of apoptotic pathways, including increased levels of cleaved caspase-9 and PARP . -

Inflammatory Pathways

In another investigation, the compound was shown to inhibit specific enzymes involved in inflammatory responses. This inhibition led to reduced levels of pro-inflammatory cytokines in experimental models, showcasing its potential as an anti-inflammatory agent .

Industrial Applications

1. Agrochemical Development

The compound's properties make it suitable for use in the development of agrochemicals. Its ability to modulate biological pathways can be exploited for creating effective herbicides or pesticides.

2. Material Science

Due to its chemical stability and reactivity, 6-((2-Fluorobenzyl)amino)pyridazin-3-ol can also be utilized in material science for developing new polymers or coatings with enhanced properties.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following structurally related compounds share the pyridazin-3-ol scaffold but differ in substituent type, position, and electronic effects. A comparative analysis is provided below:

Table 1: Structural and Physical Properties of 6-((2-Fluorobenzyl)amino)pyridazin-3-ol and Analogues

Key Comparative Insights

The methoxy group in 6-((3-Methoxybenzyl)amino)pyridazin-3-ol enhances electron density on the benzyl ring, which may improve solubility via hydrogen bonding .

Fluorine (200001-64-5, 1869931-07-6) offers a balance of electronegativity and small atomic size, often improving metabolic stability in drug design .

Steric Considerations :

- The 2-chloro-6-fluoro derivative () demonstrates how dihalogenation creates steric bulk, which could hinder rotational freedom or receptor binding .

Synthetic Accessibility: While specific yields for 6-((2-Fluorobenzyl)amino)pyridazin-3-ol are unavailable, shows that pyridazine derivatives generally achieve moderate yields (e.g., 60% for 6-(pyridin-2-yl)pyridazin-3-ol), suggesting comparable synthetic challenges for fluorinated analogues .

Research Implications

- Biological Activity : Fluorinated pyridazines are often explored in medicinal chemistry for kinase inhibition or antimicrobial activity. The ortho-fluoro variant (200001-64-5) may exhibit unique target selectivity due to steric effects.

- Physicochemical Properties : Comparative studies on solubility, melting points, and stability are needed, as substituents significantly influence these parameters (e.g., reports mp >230°C for a related pyridazine vs. 129°C for its chloro derivative) .

Preparation Methods

Nucleophilic Aromatic Substitution (SNAr)

This method involves the displacement of a leaving group (e.g., halogen) on a pyridazin-3-ol derivative by 2-fluorobenzylamine.

- Starting materials: 6-chloropyridazin-3-ol or 6-bromopyridazin-3-ol.

- Reagents: 2-fluorobenzylamine (1.1 eq), base such as potassium carbonate or sodium bicarbonate.

- Solvent: Polar aprotic solvents like DMF or DMSO.

- Conditions: Heating at 80–120 °C for 12–24 hours under inert atmosphere.

- Workup: Dilution with water, extraction with ethyl acetate, drying over anhydrous sodium sulfate.

- Purification: Silica gel column chromatography or preparative HPLC.

$$

\text{6-Halopyridazin-3-ol} + \text{2-fluorobenzylamine} \xrightarrow[\text{Base}]{\text{DMF, 100 °C}} \text{6-((2-Fluorobenzyl)amino)pyridazin-3-ol}

$$

Yields: Typically 60–85%.

Buchwald-Hartwig Amination

This palladium-catalyzed cross-coupling method is highly effective for C-N bond formation.

- Starting materials: 6-bromopyridazin-3-ol.

- Reagents: 2-fluorobenzylamine (1.2 eq), Pd2(dba)3 (0.05–0.1 eq), Xantphos ligand (0.1–0.2 eq), and base (t-BuONa or K3PO4).

- Solvent: Toluene or dioxane.

- Conditions: Heating at 100–110 °C for 12–18 hours under nitrogen.

- Workup: Concentration under reduced pressure, extraction, washing with brine.

- Purification: Preparative HPLC or recrystallization.

$$

\text{6-Bromopyridazin-3-ol} + \text{2-fluorobenzylamine} \xrightarrow[\text{Pd catalyst}]{\text{Toluene, 110 °C}} \text{6-((2-Fluorobenzyl)amino)pyridazin-3-ol}

$$

Yields: Moderate to high, 50–80%, depending on catalyst loading and ligand choice.

Reductive Amination

This approach involves condensation of pyridazin-3-one with 2-fluorobenzaldehyde followed by reduction.

- Starting materials: Pyridazin-3-one.

- Reagents: 2-fluorobenzaldehyde (1 eq), reducing agent such as sodium triacetoxyborohydride or borane dimethyl sulfide complex.

- Solvent: THF or methanol.

- Conditions: Room temperature to 60 °C, 6–12 hours.

- Workup: Quenching with water, extraction with organic solvents.

- Purification: Chromatography or crystallization.

$$

\text{Pyridazin-3-one} + \text{2-fluorobenzaldehyde} \xrightarrow[\text{Reductant}]{\text{THF, 25-60 °C}} \text{6-((2-Fluorobenzyl)amino)pyridazin-3-ol}

$$

Yields: Variable, typically 40–70%.

Comparative Data Table of Preparation Methods

| Method | Starting Material | Catalyst/Reagent | Conditions | Yield (%) | Purification Method | Notes |

|---|---|---|---|---|---|---|

| Nucleophilic Aromatic Substitution (SNAr) | 6-Halopyridazin-3-ol | 2-Fluorobenzylamine, K2CO3 | DMF, 100 °C, 12–24 h | 60–85 | Silica gel chromatography | Straightforward, moderate heating |

| Buchwald-Hartwig Amination | 6-Bromopyridazin-3-ol | Pd2(dba)3, Xantphos, t-BuONa | Toluene, 110 °C, 12–18 h | 50–80 | Prep-HPLC, recrystallization | High selectivity, requires Pd catalyst |

| Reductive Amination | Pyridazin-3-one | 2-Fluorobenzaldehyde, NaBH(OAc)3 | THF, 25–60 °C, 6–12 h | 40–70 | Chromatography | Two-step, sensitive to conditions |

Research Findings and Optimization Notes

- Catalyst Efficiency: Pd2(dba)3 with Xantphos ligand shows superior catalytic activity in Buchwald-Hartwig amination, improving yields and reducing reaction times.

- Base Selection: Strong bases like t-BuONa facilitate better coupling in cross-coupling reactions, while milder bases suffice for SNAr.

- Solvent Effects: Polar aprotic solvents such as DMF enhance nucleophilicity in SNAr, while toluene is preferred for palladium-catalyzed reactions.

- Temperature Control: Elevated temperatures (100–110 °C) are crucial for efficient coupling but require inert atmosphere to prevent catalyst degradation.

- Purification: Preparative HPLC is often necessary to achieve high purity (>95%) for pharmaceutical applications.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 6-((2-Fluorobenzyl)amino)pyridazin-3-ol, and what critical reaction conditions influence yield?

- Methodological Answer : The synthesis typically involves nucleophilic substitution or cycloaddition reactions. A plausible route includes:

Condensation of hydrazine derivatives with fluorinated precursors to form the pyridazine core.

Functionalization via reductive amination or alkylation using 2-fluorobenzylamine .

Critical parameters include temperature control (e.g., 60–80°C for cycloadditions), solvent selection (e.g., DMF or THF for polar intermediates), and stoichiometric ratios of reactants to minimize byproducts.

Q. Which spectroscopic and chromatographic techniques are essential for characterizing this compound?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : H and C NMR to confirm substitution patterns (e.g., fluorobenzyl proton signals at δ 4.6–5.0 ppm) .

- Mass Spectrometry (MS) : High-resolution MS to validate molecular weight (e.g., expected [M+H]+ peak at m/z 262.08).

- Infrared (IR) Spectroscopy : Peaks near 1650 cm (C=O stretch) and 1500 cm (C-F stretch) .

- HPLC : Purity assessment using C18 columns with UV detection at 254 nm.

Q. What preliminary biological assays are recommended to evaluate its bioactivity?

- Methodological Answer :

- Enzyme Inhibition Assays : Screen against kinases or phosphodiesterases, given pyridazinone derivatives' known interactions .

- Cytotoxicity Studies : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) at concentrations of 1–100 µM.

- Anti-inflammatory Testing : Measure COX-2 inhibition via ELISA, referencing structurally similar compounds with IC values <10 µM .

Advanced Research Questions

Q. How can synthetic protocols be optimized to improve regioselectivity of the 2-fluorobenzyl moiety?

- Methodological Answer :

- Directed Metalation : Use directing groups (e.g., pyridazine N-oxides) to enhance positional control during fluorobenzylation .

- Microwave-Assisted Synthesis : Reduce reaction times (e.g., from 12 h to 30 min) and improve yields (≥20% increase) under controlled microwave irradiation .

- Computational Modeling : DFT calculations to predict transition states and optimize reaction pathways (e.g., B3LYP/6-31G* basis set).

Q. What strategies resolve contradictions in reported biological activity data for pyridazinone derivatives?

- Methodological Answer :

- Structure-Activity Relationship (SAR) Analysis : Compare substituent effects (e.g., 2-fluorobenzyl vs. 4-fluorophenyl) on target binding using docking studies (AutoDock Vina) .

- Dose-Response Profiling : Test overlapping concentration ranges (0.1–100 µM) to identify non-linear effects.

- Off-Target Screening : Use proteome-wide affinity chromatography to identify unintended interactions .

Q. How can mechanistic studies elucidate the compound’s interaction with soluble guanylate cyclase (sGC) or other targets?

- Methodological Answer :

- Isothermal Titration Calorimetry (ITC) : Quantify binding affinity () between the compound and sGC .

- Mutagenesis Studies : Replace key residues (e.g., His105 in sGC) to assess binding pocket contributions.

- Metabolomic Profiling : Track secondary messenger levels (cGMP/cAMP) in treated cell lysates via LC-MS/MS .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.